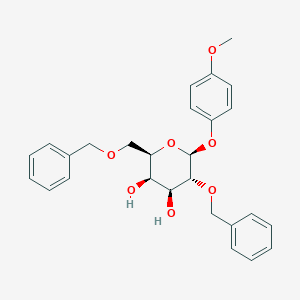

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex galactopyranoside derivatives typically involves several key steps, including protection of hydroxyl groups, glycosylation reactions, and the introduction of specific functional groups like methoxyphenyl and benzyl groups. One approach for synthesizing similar compounds involves the use of benzylidene acetal protection, followed by selective functionalization and coupling reactions (Crich et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These methods provide detailed information on the compound's configuration, conformations, and intermolecular interactions, contributing to a deeper understanding of its chemical behavior and reactivity (Escribano et al., 1990).

Chemical Reactions and Properties

Galactopyranosides, including 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, participate in various chemical reactions, reflecting their versatility as synthetic intermediates. These reactions can include glycosylation to form more complex carbohydrates, selective deprotection of functional groups, and modifications to alter physical and chemical properties for specific applications (Ohlsson & Magnusson, 2000).

Physical Properties Analysis

The physical properties of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, such as solubility, melting point, and crystallinity, are critical for its handling and use in synthetic applications. These properties are influenced by the compound's molecular structure and the nature of its functional groups. For instance, the presence of methoxy and benzyl groups can affect its solubility in organic solvents, which is crucial for its purification and characterization processes.

Chemical Properties Analysis

The chemical properties of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, including its reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its behavior in catalytic cycles, are essential for its application in synthesis. The protective groups present in the molecule, such as benzylidene acetals, play a significant role in dictating its reactivity and stability, enabling selective transformations and the construction of complex molecular architectures (Barili et al., 1988).

Applications De Recherche Scientifique

Synthesis of Arabinogalactans

One study by Li and Kong (2005) demonstrates the use of 4-methoxyphenyl glycosides, including 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, in the synthesis of arabinogalactans. These complex carbohydrates have a β-(1→6)-linked galactopyranose backbone and α-linked arabinofuranose side chains, showcasing the compound's role in intricate glycosylation processes (Li & Kong, 2005).

Study of Biosynthesis and Sorting of Proteoglycans

Jacquinet (2004) utilized 4-methoxyphenyl glycosides for preparing various sulfoforms of disaccharides as part of a study on proteoglycans. These sulfoforms are crucial for understanding the early steps in the biosynthesis and sorting of proteoglycans, highlighting the compound's significance in biochemical research (Jacquinet, 2004).

Synthesis of Natural Products

Zhao et al. (2008) reported the synthesis of a disaccharide compound using 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside. This compound is a precursor for the natural product 4″-O-acetylmanan thoside B, isolated from Vietnamese Acanthaceae Justicia patentiflora. The study underscores the compound's application in natural product synthesis (Zhao et al., 2008).

Oligosaccharide Synthesis

In carbohydrate chemistry, 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is used as a key intermediate in oligosaccharide synthesis. For instance, Ohlsson and Magnusson (2000) utilized it for synthesizing galabiosyl donors, contributing significantly to the field of glycochemistry (Ohlsson & Magnusson, 2000).

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNONEMGWLHXQDN-LXSUACKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447889 |

Source

|

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside | |

CAS RN |

159922-50-6 |

Source

|

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)

![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)